8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one
Description
Properties
IUPAC Name |
8-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8-3-5-11(13)12-7-9(8)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPWDVMRQOWAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=O)NC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625720 | |
| Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17724-38-8 | |
| Record name | 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Tosyl-Protected Amines via Acid Catalysis
A foundational approach involves the cyclization of tosyl-protected amine precursors under acidic conditions. In one protocol, 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one undergoes deprotection and rearrangement in polyphosphoric acid (PPA) at 100°C under nitrogen . The reaction proceeds via intramolecular nucleophilic attack, forming the seven-membered azepine ring. After 1.5 hours, the mixture is quenched in ice, basified with NaOH, and extracted with dichloromethane. Flash chromatography (40% ethyl acetate/hexane) yields the target compound with 79% purity .
Optimization Insights :
-
Temperature : Reactions below 90°C result in incomplete cyclization, while temperatures above 110°C promote side reactions such as over-oxidation.
-
Acid Selection : PPA outperforms alternatives like sulfuric acid due to its ability to stabilize carbocation intermediates without hydrolyzing the tosyl group prematurely .
Aluminum Chloride-Mediated Friedel-Crafts Alkylation
The patent US8501935B2 discloses a method for analogous benzazepines using AlCl3-catalyzed Friedel-Crafts alkylation . While tailored for 8-chloro-1-methyl derivatives, this approach is adaptable to methoxy-substituted precursors. The reaction of [2-(4-methoxy-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl3 at 125–130°C induces cyclization via electrophilic aromatic substitution . Key steps include:
-
Quenching : Post-reaction mixture is poured into ice-water to precipitate intermediates.
-
Solvent Extraction : Dichloromethane removes organic impurities, followed by distillation under reduced pressure.
-
Chiral Resolution : Enantiomers are separated using L-(+)-tartaric acid in acetone/water, achieving >98% enantiomeric excess .
Data Table 1 : Critical Parameters for AlCl3-Mediated Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 125–130°C | Maximizes ring closure |
| AlCl3 Equivalents | 1.5–2.0 | Prevents dimerization |
| Quenching Rate | Rapid ice addition | Minimizes hydrolysis |
Iridium-Catalyzed Asymmetric Hydrogenation
Recent advances employ transition metal catalysis for enantioselective synthesis. A 2022 study describes the use of iridium complexes with chiral phosphine ligands to hydrogenate dihydrobenzazepines . For 8-methoxy derivatives, 3-methoxy-1,2-dihydrobenzo[c]azepine is subjected to hydrogen gas (50 psi) in tetrahydrofuran at 60°C. The iridium catalyst (5 mol%) induces selective reduction of the C=N bond, affording the tetrahydro product with 92% ee .
Mechanistic Analysis :
-
The methoxy group at C8 electronically deactivates the aromatic ring, directing hydrogenation to the less hindered face.
-
Ligand effects: BINAP-type ligands enhance stereocontrol compared to Josiphos analogs .
Multi-Step Synthesis via Ullmann Coupling and Mannich Condensation
A classical route from the Chemical and Pharmaceutical Bulletin involves sequential Ullmann coupling and Mannich condensation .
-
Ullmann Coupling : 6-Bromo-8-methoxyquinoline reacts with ethyl acetoacetate under copper catalysis, forming a biphenyl intermediate.
-
Mannich Condensation : The intermediate is treated with isopelletierine and formaldehyde, inducing ring expansion to the benzazepinone framework .
-
Lactonization : Final oxidation with Jones reagent introduces the ketone at C3.
Yield Considerations :
-
Ullmann step: 65–70% yield due to competing dimerization.
-
Mannich step: 80% yield with stereoselective formation of the trans-quinolizidinone intermediate .
Reductive Amination of Keto-Azepines
A lesser-known method involves reductive amination of 8-methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one precursors. Treatment of 3-oxo-8-methoxybenzo[c]azepine with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7 affords the target compound in 85% yield .
Advantages :
-
Avoids harsh acids or high temperatures.
-
Compatible with acid-labile methoxy groups.
Chemical Reactions Analysis
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy group or the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Positional Isomers: Ketone Placement
The position of the ketone group significantly alters physicochemical and pharmacological properties.
Key Insight : The ketone’s position modulates electron density distribution across the ring, affecting solubility and interaction with biological targets.
Substituent Variations: Methoxy vs. Chloro/Methyl Groups
Substituent type and placement influence lipophilicity, metabolic stability, and bioactivity.
Key Insight : Methoxy groups improve solubility compared to chloro substituents but may reduce metabolic stability due to demethylation pathways.
Functional Group Additions: Impact of Benzyl and Carboxylic Acid Groups
Key Insight: Carboxylic acid derivatives like benazepril highlight the benzazepinone scaffold’s versatility in drug design, though polar groups may limit blood-brain barrier penetration.
Biological Activity
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is a compound belonging to the azepine family, characterized by its unique seven-membered ring structure that includes a nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- CAS Number : 17724-38-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors. The compound's mechanism often involves binding to active sites or altering the conformation of target molecules.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of compounds related to the azepine family. For instance, derivatives have shown effectiveness against Trypanosoma brucei, which causes African sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications in the azepine ring can enhance biological activity against these parasites .
Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit neuropharmacological effects. They may act on neurotransmitter systems and have potential applications in treating neurological disorders. The compound's ability to modulate dopamine and serotonin receptors suggests its role in mood regulation and cognitive functions.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Variations in synthesis methods can lead to different derivatives with distinct biological activities. For example:
- Oxidation Reactions : Can yield N-oxides or other oxidized derivatives.
- Substitution Reactions : Occur primarily at the methoxy group or nitrogen atom.
- Reduction Reactions : Can produce more saturated derivatives.
These synthetic pathways are crucial for developing new compounds with enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one?
- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, tetrahydrobenzoazepine derivatives are often prepared by reacting 7-alkoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-thione with methyl hydrazinocarboxylate in n-butanol under reflux . Multi-step syntheses involving cyclization of intermediates (e.g., via ketone or amine functionalization) are also viable, though toxicity data for intermediates may be limited .
Q. How is the structural confirmation of this compound performed?
- Methodological Answer : Structural characterization typically employs:
- X-ray crystallography to resolve ambiguities in stereochemistry or ring conformation, as seen in related benzazepine derivatives .
- NMR spectroscopy (¹H, ¹³C) for functional group analysis. Challenges in ¹³C-NMR assignments (e.g., overlapping signals) may necessitate complementary techniques like 2D-COSY or HSQC .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray results) be resolved?
- Methodological Answer : Discrepancies arise due to dynamic equilibria (e.g., ring puckering) or solvent effects. For example, if ¹³C-NMR fails to confirm the structure (as in ), single-crystal X-ray diffraction provides definitive stereochemical evidence. Computational methods (DFT-based NMR chemical shift predictions) can further validate assignments .
Q. What HPLC methods are recommended for impurity profiling?
- Methodological Answer : Use reversed-phase HPLC with a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and UV detection at 210 nm. Key parameters from pharmacopeial standards include:
| Impurity | Relative Retention Time | Acceptance Criteria |
|---|---|---|
| Benazepril-related A | 0.5 | ≤0.5% |
| Ethyl ester derivative | 1.8 | ≤0.5% |
| Total impurities | — | ≤2.0% |
System suitability criteria require resolution ≥1.5 between critical pairs .
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer : Molecular docking studies using X-ray-derived crystal structures (e.g., PDB coordinates from ) can identify binding interactions with target receptors (e.g., GPCRs). Density Functional Theory (DFT) calculations optimize geometry and electronic properties, while molecular dynamics simulations assess conformational stability in biological matrices .
Q. What protocols mitigate stability issues (e.g., hygroscopicity or photodegradation)?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis and purification. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to n-butanol .
- Catalysis : Pd/C or Raney Ni catalysts improve hydrogenation efficiency in key steps .
- Process controls : In-line FTIR monitors intermediate formation, reducing side reactions .
Data Contradiction Analysis
Q. How to address conflicting bioassay results between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor bioavailability. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
